molecular formula C13H26N2O2 B119841 Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate CAS No. 150349-65-8

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

Cat. No. B119841
M. Wt: 242.36 g/mol
InChI Key: QZYIDMYWRACBRQ-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H26N2O2 . It is used in early discovery research as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” is characterized by a piperidine ring attached to a tert-butyl ester and an aminopropyl group . The compound has a molecular weight of 242.36 g/mol .


Physical And Chemical Properties Analysis

“Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” has a molecular weight of 242.36 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 242.199428076 g/mol .

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate is a key compound in the synthesis of various biologically active compounds. For example, it serves as an intermediate in the synthesis of crizotinib, an important molecule used in cancer research. The synthesis process typically involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and yields a compound with confirmed structure through MS and 1HNMR spectrum analyses (Kong et al., 2016).

Role in Drug Synthesis

This compound also plays a crucial role as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis process includes steps like acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol (Wang et al., 2015).

Development of Piperidine Derivatives

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate is also utilized in the development of diverse piperidine derivatives. For instance, it is used in reactions for the synthesis of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing a range of piperidine derivatives (Moskalenko & Boev, 2014).

Anticancer Drug Development

In the field of anticancer drug development, tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate is used as an intermediate for the synthesis of small molecule anticancer drugs. Its role in synthesizing compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is crucial, as these molecules form the backbone of many small molecule anticancer drugs (Zhang et al., 2018).

Piperidine Ring-Containing Compounds

Research also shows the synthesis of compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate. These compounds, characterized by a piperidine ring, are important in the development of cyclic amino acid esters and have applications in medicinal chemistry (Moriguchi et al., 2014).

Safety And Hazards

The safety data sheet for “Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYIDMYWRACBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629390
Record name tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate

CAS RN

150349-65-8
Record name tert-Butyl 4-(3-aminopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 20.24 g (54.34 mM) of 3-(1-tert-butoxycarbonyl-4-piperidyl)-1-propylphthalimide in 350 ml of ethanol was added 7.9 ml (163 mM) of hydrazine monohydrate and the mixture was refluxed for one hour. After cooling to room temperature, the resulting precipitate (phthalide) was filtered off and washed with a small amount of ethanol. The filtrate and washes were pooled and the solvent was distilled off under reduced pressure. The residue was extracted with chloroform and the organic layer was washed with saturated aqueous solution of sodium chloride and dried over MgSO4. The solvent was then distilled off under reduced pressure to provide the title compound. Light-yellow oil. Yield 13.08 g (99%)
Name
3-(1-tert-butoxycarbonyl-4-piperidyl)-1-propylphthalimide
Quantity
20.24 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Triphenylphosphine (0.657 g, 2.50 mmol) is added to a stirred solution of 4-(3-azido-propyl)-piperidine-1-carboxylic acid tert-butyl ester (0.560 g, 2.09 mmol) in THF (2 mL)/CH3CN (5 mL)/H2O (1 mL) and the mixture is stirred at ambient temperature for 18 hours. After concentration and subsequent chromatography purification on silica gel, eluting with 2 M NH3/MeOH in dichloromethane 0-15%, the title compound is obtained as a clear oil (0.420 g, 83% yield).
Quantity
0.657 g
Type
reactant
Reaction Step One
Name
4-(3-azido-propyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
83%

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